molecular formula C19H16ClNO4 B11406163 N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406163
M. Wt: 357.8 g/mol
InChI Key: UASMCIHOBKNRPS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a carboxamide group, and a substituted phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorinated phenyl derivative and a methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and the chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinated phenyl derivatives and methoxy groups in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-chlorophenyl)-4-hydroxybenzamide
  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO4/c1-3-11-4-6-16-13(8-11)15(22)10-18(25-16)19(23)21-12-5-7-17(24-2)14(20)9-12/h4-10H,3H2,1-2H3,(H,21,23)

InChI Key

UASMCIHOBKNRPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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